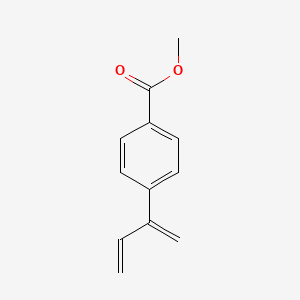
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a benzoic acid moiety and a methylene-propenyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester typically involves the esterification of benzoic acid with an appropriate alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene-propenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Benzoic acid derivatives or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances.
Ethyl benzoate: Similar in structure but with an ethyl group instead of a methylene-propenyl group.
Benzyl benzoate: Used as a medication and insect repellent.
Uniqueness
Benzoicacid,4-(1-methylene-2-propen-1-yl)-,methylester is unique due to the presence of the methylene-propenyl group, which imparts distinct chemical properties and potential biological activities compared to other benzoic acid esters.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4-buta-1,3-dien-2-ylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-4-9(2)10-5-7-11(8-6-10)12(13)14-3/h4-8H,1-2H2,3H3 |
InChI Key |
TYIVVFAZWBYFMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















